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carbaldehyde

CAS No.: 1268520-98-4

Cat. No.: B595290 Get Quote

Executive Summary: The 6-Methoxyquinoline
Scaffold
The 6-methoxyquinoline scaffold represents a privileged structure in medicinal chemistry, most

historically significant for its efficacy against the hepatic stages of Plasmodium species

(antimalarial). However, recent investigations have expanded its utility into oncology,

specifically in multidrug resistance (MDR) reversal and kinase inhibition.

This guide objectively compares the Structure-Activity Relationship (SAR) of classic 8-

aminoquinoline antimalarials (Primaquine vs. Tafenoquine) and emerging anticancer

derivatives. It synthesizes experimental data to explain how specific structural modifications

dictate pharmacokinetic stability, metabolic toxicity, and therapeutic potency.

Antimalarial SAR: Primaquine vs. Tafenoquine
The 8-amino-6-methoxyquinoline core is the only drug class capable of "radical cure"—

eliminating dormant liver hypnozoites of P. vivax. The evolution from Primaquine to

Tafenoquine illustrates a masterclass in SAR optimization for metabolic stability.
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Structural Evolution and Functional Consequences
Feature

Primaquine

(Standard)

Tafenoquine (Next-

Gen)
SAR Implication

Core
8-amino-6-

methoxyquinoline

8-amino-6-

methoxyquinoline

Essential for redox-

active metabolite

generation (quinone-

imine formation).

C2 Position -H -OCH₃ (Methoxy)

Blocks metabolic

oxidation at C2,

significantly extending

half-life.

C4 Position -H -CH₃ (Methyl)

Steric hindrance

prevents ring

opening/degradation.

C5 Position -H -O-Ph-CF₃ (Phenoxy)

Critical: Prevents

rapid hydroxylation at

C5 (a major metabolic

soft spot in

Primaquine),

increasing lipophilicity

and tissue residence

time.

Half-Life ~4–7 Hours ~14–28 Days

Enables single-dose

regimen (Tafenoquine)

vs. 14-day course

(Primaquine).

Toxicity
Hemolysis (G6PD

Deficient)

Hemolysis (G6PD

Deficient)

Both require metabolic

activation to reactive

species that cause

oxidative stress in

host and parasite.

Visualization: Tafenoquine SAR Map
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The following diagram illustrates the specific stabilizing modifications introduced in Tafenoquine

compared to the Primaquine scaffold.
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Caption: Structural optimization of Tafenoquine. Red, Yellow, and Green nodes indicate specific

substitutions that overcome the metabolic instability of the parent Primaquine scaffold.

Anticancer SAR: MDR Reversal & Kinase Inhibition
Beyond malaria, 6-methoxyquinoline derivatives (specifically 2-aryl substituted) have shown

promise in reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux

pumps.

Key SAR Determinants for P-gp Inhibition
Experimental data suggests that the 6-methoxy group is not just a scaffold feature but actively

participates in binding interactions within the P-gp transmembrane domain.

C2-Aryl Substitution: Replacement of the C2-hydrogen with a furan or specific aryl group

enhances π-π stacking interactions with the target protein.

C4-Hydroxymethylation: Derivatives with a -CH₂OH at C4 show 1.3 to 2.1-fold stronger P-gp

inhibition compared to Verapamil (positive control).[1]
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Metal Complexation: Copper (Cu) complexes of 6-methoxyquinoline exhibit significantly

lower IC₅₀ values (higher potency) against A549 lung cancer cells compared to the free

ligand, likely due to enhanced ROS generation and DNA intercalation.

Comparative Potency Data (In Vitro)
Compound Class Target Cell Line IC₅₀ / Effect Mechanism

6-Methoxy-2-

arylquinoline

EPG85-257RDB

(MDR Gastric)

10 µM (Efflux

Inhibition)

P-gp Inhibition

(Restores sensitivity

to Paclitaxel)

Cu(II)-6-

Methoxyquinoline

A549 (Lung

Carcinoma)
57.9 µM

Oxidative Stress &

DNA Damage

Steroidal-Quinoline

Hybrid

MCF-7 (Breast

Cancer)
0.34 µM

Dual EGFR/HER-2

Inhibition

Mechanism of Action: The Redox Causality
The biological activity of 6-methoxyquinolines in both malaria and cancer is often driven by

their ability to undergo redox cycling.

Pathway: ROS Generation and Heme Toxicity
The following workflow details how these compounds induce toxicity selectively in parasites or

cancer cells.
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Caption: Mechanism of Action.[2][3] The compound requires metabolic activation (typically

CYP2D6) to form the active quinone-imine species, which drives redox cycling and ROS

production.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for

evaluating 6-methoxyquinoline derivatives.
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Protocol A: P-glycoprotein (P-gp) Inhibition Assay
Used to determine if a derivative can reverse drug resistance in cancer cells.

Cell Preparation: Seed MDR-positive cells (e.g., EPG85-257RDB) and sensitive parental

cells (EPG85-257P) in 96-well plates (5,000 cells/well). Incubate for 24h at 37°C.

Compound Treatment: Add the test 6-methoxyquinoline derivative (0.1, 1, 10, 50 µM) and

incubate for 2 hours.

Control: Use Verapamil (10 µM) as a positive control for inhibition.

Dye Loading: Add Rhodamine 123 (Rh123, 5 µM), a fluorescent P-gp substrate, and

incubate for 60 minutes.

Efflux Phase: Wash cells with PBS to remove extracellular dye. Add drug-free medium and

incubate for another 60 minutes (this allows active P-gp to pump the dye out).

Quantification: Lyse cells and measure intracellular fluorescence using a spectrofluorometer

(Ex/Em: 485/535 nm).

Result Interpretation: High intracellular fluorescence = High P-gp inhibition (The drug

stopped the pump from ejecting the dye).

Protocol B: In Vitro Antiplasmodial Assay (SYBR Green
I)
Standard validation for antimalarial potency.

Culture: Synchronize P. falciparum (Strain NF54 or Dd2) at the ring stage with 1%

parasitemia and 2% hematocrit.

Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the test

compound.

Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (93% N₂, 4% CO₂,

3% O₂).
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Lysis & Detection: Add 100 µL of lysis buffer containing SYBR Green I dye.

Readout: Incubate in the dark for 1 hour. Measure fluorescence (Ex/Em: 485/535 nm).

Calculation: Plot fluorescence vs. log concentration to determine the IC₅₀ value using non-

linear regression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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